2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide
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Overview
Description
“2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been associated with diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The presence of substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives have been reported to inhibit cancer cell proliferation, migration, and invasion through a variety of mechanisms and druggable targets . The presence of a particular group might also enhance the cellular accumulation into the protozoa .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antitumor and Cytotoxic Activity
The thiazole ring has been associated with antitumor and cytotoxic effects. Researchers have synthesized various thiazole derivatives and evaluated their impact on cancer cells. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells .
Inhibition of Angiogenesis and Proliferation Pathways
The ureido-substituted 4-chlorophenylthiazole moiety may play a role in inhibiting critical tumor angiogenesis and proliferation pathways. Sorafenib, a drug approved for advanced hepatocellular carcinoma (HCC), targets VEGFR1–3, PDGFRβ, and Raf-MEK-ERK signaling pathways, contributing to its antitumor effects .
Biological System Modulation
When molecules containing the thiazole ring enter physiological systems, they interact unpredictably. These compounds can activate or inhibit biochemical pathways, enzymes, and receptors. The aromaticity of the thiazole ring allows for diverse interactions within biological systems .
Mechanism of Action
Target of Action
The primary targets of this compound are C-RAF/FLT3 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
The compound interacts with its targets by inhibiting the activity of C-RAF/FLT3 kinases . This inhibition disrupts the normal signaling pathways in the cell, leading to various changes in cellular function.
Biochemical Pathways
The inhibition of C-RAF/FLT3 kinases affects several biochemical pathways. These pathways are primarily involved in cell growth and proliferation. The disruption of these pathways can lead to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
It is suggested that the compound has more aqueous solubility than sorafenib, which could potentially improve its bioavailability .
Result of Action
The compound’s action results in a decrease in cell proliferation and an increase in cell death . Specifically, it has been shown to suppress the formation of HepG2 colonies, inhibit rapid proliferation, exert marked migration inhibitory effects on HepG2 cells, induce cell cycle arrest in the G2/M phase, and lead to cell apoptosis .
Action Environment
It is known that the compound’s efficacy can be influenced by factors such as the presence of other compounds, the ph of the environment, and the temperature .
Future Directions
Thiazole derivatives, including “2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide”, continue to be a focus of research due to their diverse biological activities . Future research may focus on optimizing these compounds to reduce their cytotoxicity and develop a more drug-like profile .
properties
IUPAC Name |
2-[[2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3S/c20-11-5-7-12(8-6-11)22-18(28)25-19-23-13(10-29-19)9-16(26)24-15-4-2-1-3-14(15)17(21)27/h1-8,10H,9H2,(H2,21,27)(H,24,26)(H2,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJVYANFSAVZJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide |
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